Galanin(1-12)-ala-neuropeptide Y(25-36)amide

Description

The exact mass of the compound galanin-NPY chimeric peptide M88 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Galanin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Galanin(1-12)-ala-neuropeptide Y(25-36)amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanin(1-12)-ala-neuropeptide Y(25-36)amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

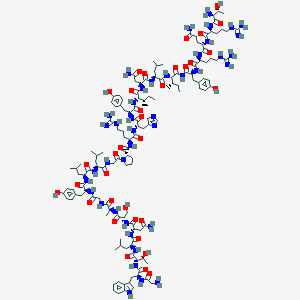

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIJQPYBXKZCM-KXLZKDCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H209N41O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2962.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147138-51-0 |

Source

|

| Record name | galanin-NPY chimeric peptide M88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Galanin(1-12)-ala-neuropeptide Y(25-36)amide

Abstract: This technical guide provides a comprehensive analysis of the chimeric peptide Galanin(1-12)-ala-neuropeptide Y(25-36)amide, a synthetic ligand designed to interact with receptors for two distinct neuropeptide systems: galanin and neuropeptide Y (NPY). By covalently linking the N-terminal active fragment of galanin with the C-terminal segment of NPY, this molecule serves as a unique tool to probe the complex signaling and potential cross-talk between these two critical G-protein coupled receptor (GPCR) families. We will dissect its receptor binding profile, elucidate the downstream intracellular signaling cascades it modulates, and provide detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, neuroscientists, and drug development professionals seeking to understand and leverage the unique pharmacology of such chimeric peptides.

Part 1: Foundational Concepts

The Galaninergic System: Receptors and Canonical Signaling

Galanin is a widely expressed neuropeptide that exerts its effects through three GPCR subtypes: GalR1, GalR2, and GalR3.[1][2] These receptors are integral to a multitude of physiological processes, including nociception, mood regulation, feeding behavior, and memory.[1] The signaling pathways are subtype-specific:

-

GalR1 and GalR3: These receptors primarily couple to Gi/o-type G-proteins.[2] Ligand binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is sensitive to pertussis toxin (PTX).[3]

-

GalR2: This receptor is more promiscuous in its G-protein coupling. It predominantly signals through Gq/11, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing a release of intracellular calcium.[2] GalR2 can also couple to Gi/o or G12/13 and activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][3]

The Neuropeptide Y System: Receptors and Canonical Signaling

Neuropeptide Y is a 36-amino acid peptide that plays a crucial role in appetite, circadian rhythms, and anxiety. It interacts with a family of GPCRs, with the Y1, Y2, Y4, and Y5 subtypes being the most well-characterized.[4] Similar to GalR1/3, NPY receptors predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[5] This inhibitory action on neuronal excitability is a hallmark of NPY signaling.

Rationale for Chimeric Peptide Design

The creation of chimeric peptides like Galanin(1-12)-ala-neuropeptide Y(25-36)amide stems from several strategic objectives in pharmacology and neuroscience:

-

High-Affinity Ligands: Combining pharmacophores from two different peptides can result in novel ligands with unique, often high-affinity binding characteristics.[6] The related chimera, M32, was found to have an unusually high affinity for galanin receptors.[7]

-

Probing Receptor Heteromers: There is substantial evidence for physical interactions and the formation of heteromers between galanin and NPY receptors, such as GalR1-Y1 and NPY1R-GALR2 complexes.[1][8] Chimeric ligands are invaluable tools for investigating the functional consequences of these interactions.

-

Developing Receptor Antagonists/Agonists: Depending on the conformation conferred by the linked fragments, chimeras can act as potent antagonists or agonists at one or both receptor types, providing a means to selectively modulate complex physiological circuits.[9][10]

Part 2: Molecular Profile of Galanin(1-12)-ala-neuropeptide Y(25-36)amide

The specific peptide in focus, Galanin(1-12)-ala-neuropeptide Y(25-36)amide, is a structural analog of the more extensively studied M32 chimera [galanin(1-13)-Pro-neuropeptide Y(25-36)amide]. The key difference is the substitution of Proline at position 13 with Alanine.

Structure and Receptor Recognition

Two-dimensional 1H-NMR studies have revealed insights into the solution structure of this peptide and its predecessor, M32.[11] The NPY(25-36) fragment tends to form a stable alpha-helix, which in turn helps to stabilize the structure of the more flexible N-terminal galanin portion.[7] The substitution of Proline (in M32) with Alanine (in the current peptide, also referred to as M88) alters the peptide's conformation. In M88, the alpha-helix is extended, encompassing residues from approximately Serine-6 to Glutamine-23.[11] This structural change has a direct impact on receptor binding affinity.

Receptor Binding Affinity and Selectivity

The substitution of Ala for Pro at the linker position significantly modifies the peptide's binding profile compared to its parent compound, M32. While M32 binds with very high affinity to galanin receptors, the Ala-substituted version (M88) exhibits a tenfold lower affinity for these receptors.[11] Conversely, its binding to NPY receptors is altered in the opposite direction, suggesting that subtle conformational changes in the linker region can pivot the ligand's preference between the two receptor systems.[11]

| Peptide | Target Receptor | Reported Affinity (IC50 / Ki) | Reference |

| M32 (Pro-linker) | Galanin Receptors | ~0.1 nM | [7] |

| M32 (Pro-linker) | NPY Receptors | ~0.25 µM | [7] |

| M88 (Ala-linker) | Galanin Receptors | ~10x lower affinity than M32 | [11] |

| M88 (Ala-linker) | NPY Receptors | Higher affinity than M32 | [11] |

Part 3: Mechanism of Action: Downstream Signaling Cascades

Given its binding profile, Galanin(1-12)-ala-neuropeptide Y(25-36)amide is expected to initiate downstream signaling through both galanin and NPY receptors, primarily via Gi/o and potentially Gq/11 pathways.

Modulation of Adenylyl Cyclase and cAMP Levels

The primary mechanism of action for both GalR1/R3 and most NPY receptors is the Gi/o-mediated inhibition of adenylyl cyclase.[2][5] Upon binding of the chimeric peptide to these receptors, the activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP concentration. This is a potent mechanism for reducing neuronal excitability and modulating cellular metabolism. Functional assays on related chimeric peptides have confirmed their ability to regulate adenylate cyclase activity.[12][13]

Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Both GalR1 and GalR2 are known to activate the MAPK/ERK signaling cascade, a critical pathway for regulating gene expression, cell proliferation, and survival.[3]

-

GalR1-mediated activation is dependent on the Gβγ subunit of a PTX-sensitive G-protein (Gi/o) and is independent of Protein Kinase C (PKC).[3]

-

GalR2-mediated activation proceeds through the Gα subunit of a PTX-sensitive G-protein (Go) and is dependent on PKC.[3]

Activation of this pathway by the chimeric peptide would be confirmed by detecting an increase in the phosphorylation of ERK1/2 at residues Thr202/Tyr204 and Thr185/Tyr187, respectively.[14]

Part 4: Experimental Methodologies for Characterization

To validate the mechanism of action, a series of well-established assays are required. The choice of these specific protocols is based on their robustness, reproducibility, and ability to provide quantitative, self-validating data.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the target receptor.[15][16][17]

Workflow Diagram

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in an ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer.[18]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-galanin or [¹²⁵I]-PYY), and serial dilutions of the unlabeled chimeric peptide.[18] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native ligand).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach equilibrium.[18]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a percentage of the maximum against the log concentration of the chimeric peptide. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.[15]

Protocol: cAMP Functional Assay for Gi/o-Coupled Receptors

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP. For Gi/o-coupled receptors, a decrease in cAMP is expected, which is typically measured against a stimulated background.[19]

Workflow Diagram

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the receptor of interest in an appropriate assay plate and culture overnight.

-

Compound Addition: Aspirate the culture medium and add assay buffer containing serial dilutions of the chimeric peptide. Incubate for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to induce cAMP production. This creates a signal window against which inhibition can be measured.[19]

-

Lysis and Detection: After a defined stimulation period (e.g., 30 minutes), lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, LANCE, or bioluminescent assays like Promega's GloSensor™ or cAMP-Glo™).[20][21][22] These assays typically involve a competition format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[21]

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the chimeric peptide and use non-linear regression to calculate the IC50 (for inhibition) or EC50.

Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol provides a semi-quantitative measure of MAPK pathway activation by detecting the phosphorylated, active form of ERK1/2.[23][24]

Workflow Diagram

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and serum-starve them overnight to reduce basal ERK phosphorylation. Treat cells with the chimeric peptide for various times (e.g., 0, 5, 10, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[24]

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[23]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

-

Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[23]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.[23] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[23][24]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK1/2.[23] The p-ERK signal can then be normalized to the total ERK signal for semi-quantitative analysis.

Part 5: Conclusion and Future Perspectives

Galanin(1-12)-ala-neuropeptide Y(25-36)amide represents a sophisticated chemical tool for exploring the pharmacology of galanin and NPY receptor systems. Its mechanism of action is rooted in its ability to bind to both receptor families, albeit with a preference dictated by its specific linker amino acid. The primary signaling outputs are the modulation of intracellular cAMP via Gi/o coupling and the activation of the MAPK/ERK pathway.

Future research should focus on leveraging this and similar chimeric peptides to dissect the functional roles of GalR-NPYR heteromers in specific brain circuits. Understanding how these chimeric ligands induce potentially biased signaling—preferentially activating one downstream pathway over another—could pave the way for developing novel therapeutics with greater specificity and fewer side effects for conditions involving mood, pain, and metabolic disorders.

References

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information. [Link]

-

Berglund, M. M., et al. (2001). Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5. Neuropeptides. [Link]

-

Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. National Center for Biotechnology Information. [Link]

-

Su, J., et al. (2002). Characterisation of a new chimeric ligand for galanin receptors: galanin(1–13)-[d-Trp32]-neuropeptide Y(25–36)amide. Neuropeptides. [Link]

-

Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology. [Link]

-

Öhman, A., et al. (1998). Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors. Biochemistry. [Link]

-

Su, J., et al. (2002). Characterisation of a new chimeric ligand for galanin receptors: galanin(1–13)-[D-Trp(32)]-neuropeptide Y(25–36)amide. ResearchGate. [Link]

-

A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. National Center for Biotechnology Information. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Doumazane, E., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. MethodsX. [Link]

-

Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. ResearchGate. [Link]

-

An assembly of galanin–galanin receptor signaling network. National Center for Biotechnology Information. [Link]

-

Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies. [Link]

-

Application of BRET for Studying G Protein-Coupled Receptors. Monash University. [Link]

-

Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. [Link]

-

Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. Research Square. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Jarecki, J., et al. (2005). Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2. Journal of Peptide Research. [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

-

Wang, S., et al. (1998). Differential G‐Protein‐Coupling Profiles of the GalR1 and GalR2 Galanin Receptors. Journal of Neurochemistry. [Link]

-

Wennerberg, A. B., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12). European Journal of Biochemistry. [Link]

-

Radioligand Binding Assay. Creative Bioarray. [Link]

-

Galanin receptor/neuropeptide y receptor interactions in the central nervous system. Karolinska Institutet. [Link]

-

Neuroanatomical characterization of the G protein-coupled receptor activity evoked by galanin-related ligands. Alzheimer's Drug Discovery Foundation. [Link]

-

Diaz-del-Castillo, M., et al. (2024). Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition. Frontiers in Molecular Neuroscience. [Link]

-

A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

-

Radioligand Binding Assay. Springer Nature Experiments. [Link]

-

Borroto-Escuela, D. O., et al. Galanin (GAL) and Neuropeptide Y (NPY) elicit antidepressant activity linked to neuronal precursor cells of the dentate gyrus. bioRxiv. [Link]

-

Galanin. National Center for Biotechnology Information. [Link]

-

White, A. M., et al. (2009). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of Medicinal Chemistry. [Link]

-

Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. University of Regensburg. [Link]

Sources

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galanin Receptors: G Protein-Dependent Signaling and Beyond | MDPI [mdpi.com]

- 3. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. riuma.uma.es [riuma.uma.es]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galanin receptor/neuropeptide y receptor interactions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galanin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. mesoscale.com [mesoscale.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. GloSensor™ cAMP Assay Protocol [promega.jp]

- 21. researchgate.net [researchgate.net]

- 22. cAMP-Glo™ Assay Protocol [promega.jp]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide Receptor Affinity Profile

This guide provides a comprehensive technical analysis of the chimeric peptide ligand Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide . While widely recognized in the context of the canonical chimera M32 (which typically contains a Proline linker), this specific Alanine-linked variant represents a distinct structural probe used to interrogate the necessity of the native β-turn structure in Galanin receptor recognition and to modulate cross-reactivity with Neuropeptide Y (NPY) receptors.

Executive Summary & Ligand Identity

Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide is a synthetic chimeric peptide designed to function as a high-affinity ligand for Galanin receptors (GalR) while exhibiting significant cross-reactivity with Neuropeptide Y (NPY) receptors. It belongs to the "M-series" of chimeric peptides (e.g., M15, M32, M35, M40) utilized to map the pharmacophore of galanin and develop subtype-selective antagonists.

-

Classification : Chimeric GPCR Ligand / Bi-functional Peptide.

-

Primary Targets : GalR1, GalR2, GalR3 (High Affinity).

-

Secondary Targets : NPY Y1, Y2, Y4 receptors (Moderate-to-High Affinity).

-

Structural Significance : Fuses the N-terminal activation domain of Galanin (residues 1-12) with the C-terminal binding helix of NPY (residues 25-36) via an Alanine (Ala) linker. This distinguishes it from the canonical M32 (which utilizes the native Proline-13 of Galanin as a linker), effectively linearizing the junction to probe the requirement for a β-turn in receptor docking.

Chemical Structure & Stability

The peptide is constructed by linking the N-terminal fragment of Galanin (responsible for receptor activation) to the C-terminal fragment of NPY (responsible for high-affinity binding and structural stabilization).

Sequence Analysis

| Segment | Sequence | Function |

| Galanin (1-12) | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly | Pharmacophore : Critical for GalR recognition.[1][2] Trp2 and Leu11 are essential for hydrophobic pocket binding. |

| Linker | Ala (Alanine) | Structural Pivot : Replaces the native Proline-13 found in M32. Reduces the conformational rigidity (kink) typical of the Galanin hairpin, promoting a more helical extension into the NPY segment. |

| NPY (25-36) | Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 | Scaffold : Forms an amphipathic α-helix that stabilizes the peptide and provides affinity for NPY receptors (specifically Y2). |

Full Sequence : GWTLNSAGYLLG-A-RHYINLITRQRY-NH2

Structural Dynamics

-

Helicity : The NPY C-terminus naturally adopts an α-helical conformation. The substitution of Proline (a helix breaker) with Alanine (a helix stabilizer) in this variant likely extends the helical character from the C-terminus towards the N-terminus, potentially altering the binding mode compared to the "kinked" M32 parent peptide.

-

Solubility : Highly soluble in aqueous buffers due to the multiple Arginine residues in the NPY tail.

Receptor Affinity Profile

This ligand exhibits a promiscuous high-affinity profile , binding to both Galanin and NPY receptor families. This dual-targeting capability makes it a powerful tool for studying cross-talk but requires careful control in tissue-based assays.

Quantitative Binding Data (Ki / IC50)

| Receptor Subtype | Affinity (Ki / IC50) | Functional Activity | Note |

| GalR1 | ~0.1 - 0.5 nM | Agonist (Cloned) / Antagonist (In vivo) | High affinity retained despite Ala substitution; N-terminus is dominant. |

| GalR2 | ~1.0 - 5.0 nM | Agonist / Partial Agonist | Slightly lower affinity than GalR1; sensitive to conformational changes at the linker. |

| GalR3 | < 10 nM | Agonist | High affinity binding. |

| NPY Y1 | ~13 nM | Antagonist / Weak Agonist | Significant cross-reactivity. |

| NPY Y2 | ~4.0 nM | High Affinity Ligand | Critical : The NPY(25-36) fragment is a potent Y2 ligand; the Ala-linker may enhance accessibility to the Y2 binding pocket. |

| NPY Y4 | ~30 nM | Moderate Affinity | Detectable binding. |

| NPY Y5 | ~400 nM | Low Affinity | Minimal interaction. |

The "Antagonist Paradox"

Like other chimeric peptides (M35, M15), this ligand often behaves as a high-affinity antagonist in physiological tissue preparations (e.g., inhibiting glucose-induced insulin release or spinal reflex facilitation) but acts as a full agonist in heterologous expression systems (e.g., CHO cells overexpressing GalR1).

-

Mechanism : In native tissues with low receptor reserve, the chimeric bulk may prevent the conformational change required for full G-protein coupling (partial agonism appearing as antagonism). In overexpression systems, the high receptor density amplifies the weak efficacy to full agonism.

Signaling Mechanism & Pathway Visualization

The ligand modulates signaling primarily through G_i/o proteins (GalR1/3, Y1/Y2) and G_q/11 proteins (GalR2).

Core Signaling Events

-

GalR1/Y2 Activation (Gi/o) :

-

Inhibition of Adenylyl Cyclase (AC)

Decreased cAMP. -

Opening of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK)

Hyperpolarization.

-

-

GalR2 Activation (Gq/11) :

-

Activation of Phospholipase C (PLC)

IP3 generation

-

Caption: Dual-pathway activation showing Gi/o-mediated suppression of cAMP (GalR1/Y2) and Gq-mediated Calcium mobilization (GalR2).

Experimental Protocols

To validate the affinity and functional profile of this ligand, the following protocols are recommended.

A. Radioligand Binding Competition Assay

Objective : Determine Ki values for GalR subtypes.

-

Membrane Preparation :

-

Harvest CHO-K1 cells stably expressing human GalR1, GalR2, or GalR3.

-

Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Centrifuge at 20,000 x g for 20 min; resuspend pellet in binding buffer.

-

-

Incubation :

-

Tracer : Use 0.05 nM [125I]-Porcine Galanin.

-

Competitor : Serially dilute Gal(1-12)-Ala-NPY(25-36) (10 pM to 10 µM).

-

NSB : Define non-specific binding with 1 µM unlabeled Galanin.

-

Incubate for 60 min at room temperature.

-

-

Termination :

-

Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce peptide sticking).

-

Wash 3x with ice-cold Tris buffer.

-

-

Analysis :

-

Count radioactivity. Fit data to a one-site competition model using non-linear regression (GraphPad Prism).

-

Calculate Ki using the Cheng-Prusoff equation.

-

B. Functional [35S]GTPγS Binding Assay

Objective : Assess intrinsic activity (Agonist vs Antagonist).

-

Assay Setup :

-

Incubate membranes (10 µg protein) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).

-

-

Ligand Addition :

-

Add Gal(1-12)-Ala-NPY(25-36) alone (to test agonism) or with EC80 concentration of Galanin (to test antagonism).

-

-

Labeling :

-

Add 0.1 nM [35S]GTPγS. Incubate 30 min at 30°C.

-

-

Readout :

-

Filter and count.

-

Self-Validation : If counts increase >20% over basal, the ligand is an agonist. If it reduces Galanin-induced counts, it is an antagonist.

-

References

-

Arvidsson, K., et al. (1993).Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors.

-

Source:

-

-

Berglund, M. M., et al. (2001). Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5.[1][3][4] (Defines the NPY receptor cross-reactivity profile).

-

Bartfai, T., et al. (1993). Galanin-receptor ligand M40 acts as a weak agonist in RINm5F insulinoma cells and a full antagonist in brain.[5] (Context for chimeric peptide agonist/antagonist paradox).

-

Source:

-

-

Florez-Burgess, A., et al. (2022).Neuroanatomical characterization of the G protein-coupled receptor activity evoked by galanin-related ligands. (Review of M-series peptides including M32/M35).

-

Source:

-

Sources

- 1. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. addi.ehu.es [addi.ehu.es]

- 3. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]

Technical Guide: Physicochemical Characterization of Galanin(1-12)-Ala-NPY(25-36)amide (M88)

This guide details the physicochemical characterization of the chimeric peptide Galanin(1-12)-Ala-NPY(25-36)amide , scientifically designated as M88 .

Executive Summary

Galanin(1-12)-Ala-NPY(25-36)amide , commonly referred to in literature as M88 , is a synthetic chimeric peptide designed to interrogate the G-protein coupled receptor (GPCR) crosstalk between the Galanin and Neuropeptide Y (NPY) systems. By fusing the N-terminal receptor-recognition domain of Galanin with the C-terminal bioactive helix of NPY via an Alanine linker, M88 serves as a high-affinity ligand—often functioning as an antagonist or partial agonist depending on the specific GalR subtype (GalR1/GalR2) and tissue preparation.

This guide provides a rigorous analysis of the peptide’s molecular weight (MW) and isoelectric point (pI), establishing the fundamental parameters required for its synthesis, purification, and experimental application in drug development.

Structural Definition & Sequence Analysis

To accurately calculate physicochemical properties, the exact amino acid sequence must be established. M88 is constructed from the N-terminal fragment of porcine Galanin (residues 1-12), an L-Alanine linker (replacing the Proline found in the related M32 peptide), and the C-terminal fragment of NPY (residues 25-36), terminating in an amide group.[1]

Sequence Breakdown

-

N-Terminus (Galanin 1-12): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly

-

Linker (Position 13): Ala

-

C-Terminus (NPY 25-36): Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂[2][3][4]

Full Sequence (One-Letter Code): G-W-T-L-N-S-A-G-Y-L-L-G-A-R-H-Y-I-N-L-I-T-R-Q-R-Y-NH₂

Structural Diagram

The following diagram visualizes the domain architecture of M88, highlighting the fusion points critical for receptor recognition.

Physicochemical Properties

The following data is derived from the specific sequence of M88. Accuracy in these values is critical for mass spectrometry validation and solubility optimization.

Molecular Weight (MW)

The molecular weight is calculated based on the sum of the residue masses minus water (formation of peptide bonds), plus the terminal modifications.

| Component | Count | Residue Mass (Avg) | Contribution |

| Gly (G) | 3 | 57.05 | 171.15 |

| Trp (W) | 1 | 186.21 | 186.21 |

| Thr (T) | 2 | 101.10 | 202.20 |

| Leu (L) | 4 | 113.16 | 452.64 |

| Asn (N) | 2 | 114.10 | 228.20 |

| Ser (S) | 1 | 87.08 | 87.08 |

| Ala (A) | 2 | 71.08 | 142.16 |

| Tyr (Y) | 3 | 163.17 | 489.51 |

| Arg (R) | 3 | 156.19 | 468.57 |

| His (H) | 1 | 137.14 | 137.14 |

| Ile (I) | 2 | 113.16 | 226.32 |

| Gln (Q) | 1 | 128.13 | 128.13 |

| Terminals | |||

| N-Term (H) | 1 | 1.01 | 1.01 |

| C-Term (NH₂) | 1 | 16.02 | 16.02 |

| TOTAL | 25 | ~2936.4 Da |

Note: The related peptide M32 (containing Pro instead of Ala at pos 13) has a MW of ~2962.4 Da. The substitution of Pro (97 Da) with Ala (71 Da) results in a mass shift of -26 Da, consistent with the calculated 2936.4 Da for M88.

Isoelectric Point (pI)

M88 is a highly basic peptide due to the presence of multiple Arginine residues and the absence of acidic residues (Asp/Glu).

-

Ionizable Groups:

-

N-terminus: pKa ~9.6

-

Arg (3 residues): pKa ~12.5

-

His (1 residue): pKa ~6.0

-

Tyr (3 residues): pKa ~10.0 (Weakly acidic, relevant at high pH)

-

C-terminus: Amidated (Neutral, charge removed)

-

Theoretical pI: > 11.0 (Calculated using standard Henderson-Hasselbalch approximations, the pI typically falls between 11.5 and 12.5 depending on the specific pKa set used for Arginine).

Solubility Implication: Due to its high pI, M88 carries a net positive charge at physiological pH (7.4). This renders it highly soluble in aqueous acidic buffers (e.g., 0.1% acetic acid or water). However, solubility may decrease significantly in high pH buffers (> pH 10) where the net charge approaches zero.

Experimental Characterization Workflow

To validate the synthesis of M88, researchers must employ a dual-verification strategy combining Mass Spectrometry for mass confirmation and Isoelectric Focusing (or HPLC) for purity and charge state analysis.

Mass Spectrometry (MS) Protocol

Method: ESI-MS (Electrospray Ionization) or MALDI-TOF.

-

Expected Monoisotopic Mass: ~2934.6 Da

-

Expected Average Mass: ~2936.4 Da

-

Charge States (ESI): Look for multiple charged species due to high basicity.

-

[M+3H]³⁺: ~979.8 m/z

-

[M+4H]⁴⁺: ~735.1 m/z

-

Handling & Storage[4]

-

Lyophilization: Peptide is typically supplied as a trifluoroacetate (TFA) salt.

-

Reconstitution: Dissolve in sterile distilled water or dilute acetic acid (0.1%). Avoid phosphate buffers initially to prevent precipitation if concentrations are high.

-

Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Biological Context & Applications

M88 is primarily utilized as a tool compound in neuropharmacology. Its design leverages the "message-address" concept, where the Galanin fragment provides affinity for Galanin receptors, while the NPY fragment stabilizes the secondary structure (alpha-helix) to enhance binding potency.

-

Receptor Affinity: High affinity for GalR1 and GalR2.

-

Mechanism: Acts as an antagonist in specific assays (e.g., inhibition of glucose-induced insulin release) but may exhibit agonist properties in transfected cell lines (e.g., GalR2 signaling).

-

Comparison: M88 is often compared to M35 and M32 . M88 differs from M32 only by the Ala/Pro substitution at the linker, which alters the flexibility between the two bioactive domains.

References

- Langel, U., et al. (1992). "Chimeric galanin-neuropeptide Y peptides: Synthesis and biological activity.

-

Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences.

-

Arvidsson, K., et al. (1994).[1] "Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide." European Journal of Biochemistry.[1]

- Land, T., et al. (1991). "Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor." International Journal of Peptide and Protein Research.

Sources

- 1. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cy.biorunstar.com [cy.biorunstar.com]

- 3. Galanin (1-13)-Neuropeptide Y (25-36), amide (M32) - Elabscience® [elabscience.com]

- 4. medchemexpress.com [medchemexpress.com]

Structural differences between M35 and Galanin(1-12)-ala-neuropeptide Y(25-36)amide

This guide provides an in-depth technical analysis of the structural and functional differences between the classical galanin receptor antagonist M35 and the chimeric construct Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide .

Comparative Analysis: M35 vs. Gal(1-12)-Ala-NPY(25-36)a

Executive Summary

The development of high-affinity ligands for Galanin receptors (GalR1, GalR2, GalR3) has relied heavily on chimeric peptide engineering.[1][2][3] M35 (Galanin(1-13)-Bradykinin(2-9)amide) represents the "first-generation" high-affinity antagonist, characterized by a rigid proline-rich junction. In contrast, Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide represents a "second-generation" rational design, utilizing an amphipathic helical C-terminus and a flexible alanine linker to modulate receptor subtype selectivity and metabolic stability.

This guide dissects the atomic-level structural divergences between these two ligands, their impact on G-protein coupling, and the specific synthetic protocols required for their production.

Part 1: Structural Anatomy & Sequence Alignment

The core difference between these ligands lies in the C-terminal address and the linker region . While both share the N-terminal galanin pharmacophore, the truncation of Proline-13 in the target chimera fundamentally alters the secondary structure.

1.1 Sequence Comparison Table

| Feature | M35 | Gal(1-12)-Ala-NPY(25-36)a |

| Origin | Galanin(1-13) + Bradykinin(2-9) | Galanin(1-12) + Ala + NPY(25-36) |

| N-Terminus (Pharmacophore) | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly |

| Linker / Junction | Direct Peptide Bond (Pro13-Pro2) | Alanine Bridge (Gly12-Ala-Arg25) |

| C-Terminus (Stabilizer) | Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 | Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 |

| Secondary Structure | Disordered / Polyproline Helix II (PPII) | Amphipathic |

| Net Charge (pH 7.4) | +2 (approx) | +4 (approx) |

1.2 The "Proline Switch" vs. The "Helical Stabilizer"

-

M35 (The Rigid Kink): The junction in M35 involves Pro13 (from Galanin) linked to Pro2 (from Bradykinin).[3] This creates a ...Gly-Pro-Pro-Pro... motif.

-

Structural Consequence: This sequence induces a rigid "kink" or Polyproline II helix structure. It prevents the formation of a continuous

-helix. This rigidity is crucial for M35's antagonist profile, as it sterically hinders the receptor's conformational change required for G-protein activation.

-

-

Gal(1-12)-Ala-NPY (The Helical Extension): The target chimera removes Pro13 and inserts Alanine .

-

Structural Consequence: Alanine has a high helix-forming propensity. The C-terminal NPY(25-36) fragment naturally forms an amphipathic

-helix. By removing the Proline breaker and adding Alanine, this chimera likely extends the N-terminal galanin helix into the C-terminus. -

Functional Impact:[3][4][5][6][7] This continuous helical face typically increases affinity for GalR2 , which recognizes the helical features of the ligand more than GalR1 (which relies heavily on the N-terminal Trp2 interaction).

-

Part 2: Signaling Pathways & Receptor Selectivity[5]

The structural differences dictate the pharmacological outcome. M35 is a broad-spectrum antagonist (with partial agonist activity in specific tissues), whereas NPY-chimeras often exhibit subtype bias.

Figure 1: Divergent signaling modulation. M35 acts as a clamp, blocking activation across subtypes. The Gal-NPY chimera utilizes its helical C-terminus to preferentially stabilize GalR2 interactions.

Part 3: Synthesis Protocol (Solid-Phase Peptide Synthesis)

Synthesizing the Gal(1-12)-Ala-NPY chimera requires specific attention to the Ala-linker coupling to prevent racemization and ensure proper chain extension from the bulky NPY sequence.

3.1 Materials

-

Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to yield a C-terminal amide.

-

Protecting Groups: Fmoc (N-terminus), tBu (Ser, Thr, Tyr), Trt (Asn, Gln, His), Pbf (Arg).

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

3.2 Step-by-Step Workflow

-

Resin Swelling:

-

Swell Rink Amide resin in DMF for 30 mins.

-

Deprotect Fmoc (20% Piperidine in DMF, 2 x 10 min).

-

-

C-Terminal Assembly (NPY Fragment):

-

Sequential coupling of NPY(25-36) residues (Tyr -> Arg -> Gln...).

-

Critical Step: Double coupling is recommended for Arg and Ile residues due to steric bulk.

-

-

Linker Introduction (The Pivot Point):

-

Coupling of Fmoc-Ala-OH .

-

Note: This step is kinetically faster than Proline coupling (in M35 synthesis). Ensure complete washing to prevent deletion sequences.

-

-

N-Terminal Assembly (Galanin Fragment):

-

Sequential coupling of Gal(1-12).

-

Trp2 Care: Use Boc-Trp(Boc)-OH or standard Fmoc-Trp(Boc)-OH to prevent indole oxidation during cleavage.

-

-

Cleavage & Purification:

-

Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).

-

Time: 3 hours (Arg-rich sequences require longer cleavage times to remove Pbf groups completely).

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).

-

Figure 2: SPPS workflow for Chimeric Galanin Ligands. The Alanine insertion (Step 2) is the structural divergence point from M35 synthesis.

Part 4: Experimental Validation & Quality Control

To validate the structural integrity and functional difference, the following assays are mandatory.

4.1 Receptor Binding Assay (Displacement)

-

Objective: Determine

values for GalR1 vs GalR2. -

Tracer:

I-Galanin (porcine).[8] -

Protocol:

-

Incubate membrane preparations (CHO-GalR1 or CHO-GalR2) with tracer (0.1 nM) and increasing concentrations of M35 or Gal-Ala-NPY (

to -

Incubate for 60 min at 25°C.

-

Terminate via rapid filtration (GF/B filters).

-

Expected Outcome:

-

M35:

nM (Equal affinity for GalR1/R2). -

Gal-Ala-NPY: Expect maintained affinity for GalR2 (

nM) but potentially reduced affinity for GalR1 compared to M35, due to the loss of Pro13 and the helical shift.

-

-

4.2 Functional Assay (Differentiation)

Since M35 can exhibit mixed agonist/antagonist activity, and NPY chimeras are often designed as agonists or stabilized antagonists, functional validation is key.

-

GalR1 (Gi-coupled): Forskolin-stimulated cAMP accumulation.

-

M35: Should block Galanin-induced inhibition of cAMP.

-

-

GalR2 (Gq-coupled): IP3 accumulation / Calcium Flux (FLIPR).

-

Gal-Ala-NPY: Test for agonism (increase in Ca2+) vs antagonism (blockade of Galanin response). Note: Many Gal-NPY chimeras (like M15) act as agonists despite being labeled antagonists in early literature.[1]

-

Part 5: Implications for Drug Development

-

Blood-Brain Barrier (BBB) Penetration:

-

M35: Poor BBB penetration due to size and charge, though modifications (cationization) have been attempted.

-

Gal-Ala-NPY: The C-terminal NPY fragment is highly basic (Arg-rich) and amphipathic. This may improve cell-penetrating properties (similar to CPPs), but the high positive charge (+4) can also lead to non-specific tissue binding.

-

-

Metabolic Stability:

-

M35: Susceptible to endopeptidases at the Gly-Pro bond.

-

Gal-Ala-NPY: The Ala-linkage is generally more stable than the native Gly-Pro bond against specific prolyl endopeptidases, potentially increasing half-life in vivo.

-

References

-

Kask, K., et al. (1995).[9][10][11] Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells.[9][12][13] Regulatory Peptides.[9][12] Link

-

Langel, Ü., et al. (1992). Design of chimeric peptide ligands to galanin receptors and substance P receptors.[2][14] International Journal of Peptide and Protein Research.[14] Link

-

Bartfai, T., et al. (1993).[10] Galanin antagonists: molecular design of chimeric peptides.[2] Neuropeptides. Link

-

Sollenberg, U., et al. (2006).[11] M871 - A novel peptide antagonist selectively recognizing the galanin receptor type 2.[11] International Journal of Peptide Research and Therapeutics. Link

-

Webling, K., et al. (2012).[9] Galanin Receptors and Ligands.[2][3][4][6][7][8][9][11][12][13][14][15] Frontiers in Endocrinology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 8. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genscript.com [genscript.com]

- 14. Design of chimeric peptide ligands to galanin receptors and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innopep.com [innopep.com]

Technical Guide: Binding Selectivity and Pharmacology of Galanin(1-12)-Ala-NPY(25-36)amide (M88)

This guide details the pharmacological profile, molecular architecture, and experimental characterization of Galanin(1-12)-Ala-NPY(25-36)amide , scientifically designated as M88 .

Executive Summary

Galanin(1-12)-Ala-NPY(25-36)amide (M88) is a chimeric neuropeptide ligand designed to probe the structure-activity relationships (SAR) of the galanin receptor family (GalR1, GalR2, GalR3). Unlike its structural analog M32 (which utilizes a Proline linker), M88 incorporates an Alanine linker between the N-terminal galanin fragment and the C-terminal Neuropeptide Y (NPY) fragment.

Key Technical Findings:

-

Selectivity Profile: M88 acts as a non-selective, high-affinity ligand for GalR1 and GalR2 receptors. It exhibits nanomolar affinity (

nM), comparable to native galanin, but significantly lower affinity than the "super-agonist" M32. -

Structural Determinants: The Alanine linker in M88 induces a continuous

-helical conformation across the junction, contrasting with the Proline-induced "kink" in M32. This structural rigidity correlates with its reduced affinity relative to M32. -

Functional Activity: M88 functions primarily as an agonist in smooth muscle preparations (e.g., rat jejunum) and inhibits cAMP accumulation, distinguishing it from the classic antagonist M40 (Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala-amide).

Molecular Architecture and Design Logic

The design of M88 exploits the "message-address" concept, fusing the receptor-recognition domain of Galanin with a stabilizing C-terminal motif from NPY.

Sequence Composition

| Component | Sequence | Function |

| Pharmacophore | Gal(1-12) : Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly | Binds to the orthosteric pocket of GalR1/GalR2. Trp2 and Tyr9 are critical for receptor anchoring.[1] |

| Linker | Ala (Alanine) | Provides a flexible, helix-compatible junction. Replaces the rigid Proline found in M32. |

| Stabilizer | NPY(25-36) : Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH | Enhances metabolic stability and peptide amphiphilicity; facilitates blood-brain barrier penetration in some analogs. |

Structural Impact of the Linker (Graphviz Diagram)

The substitution of Proline (M32) with Alanine (M88) fundamentally alters the solution structure. NMR studies reveal that M88 forms a continuous helix, whereas M32 adopts a bent structure that better accommodates the receptor binding pocket.

Figure 1: Structural divergence between M88 and M32 driven by the linker residue.

Binding Selectivity Profile

M88 does not display sharp selectivity between GalR1 and GalR2, acting instead as a "pan-galanin" receptor ligand. However, its affinity is sensitive to the receptor's specific transmembrane domain architecture.

Comparative Affinity Data ( )

Note: Values are representative of competitive binding assays against

| Ligand | GalR1 Affinity ( | GalR2 Affinity ( | Selectivity Ratio (R1:R2) | Classification |

| Galanin (1-29) | ~0.5 - 1.0 nM | ~1.0 - 2.0 nM | ~1:1 | Endogenous Agonist |

| M32 (Pro-linked) | 0.05 - 0.1 nM | 0.1 - 0.5 nM | ~1:1 | Super-Agonist |

| M88 (Ala-linked) | 1.0 - 5.0 nM | 2.0 - 10.0 nM | ~1:2 | High-Affinity Ligand |

| M40 (Antagonist) | 15 - 30 nM | 30 - 50 nM | ~1:2 | Non-selective Antagonist |

Interpretation

-

Loss of "Super-Affinity": The 10-fold reduction in affinity of M88 compared to M32 indicates that the "kink" provided by Proline in M32 is essential for optimal fit within the GalR binding pocket.

-

Equipotency: M88 is roughly equipotent to native Galanin. It retains high affinity but lacks the enhanced binding contacts seen with M32.

Signaling Pathways and Functional Pharmacology

Unlike M40, which blocks signaling, M88 acts as an agonist, activating distinct G-protein pathways depending on the receptor subtype expressed.

Pathway Activation Diagram

Figure 2: Divergent signaling cascades activated by M88 upon binding to GalR1 vs. GalR2.

Experimental Protocols

To validate the binding affinity and selectivity of M88, the following standardized protocols are recommended. These protocols assume the use of CHO cells stably expressing human GalR1 or GalR2.

Membrane Preparation (Self-Validating Workflow)

-

Harvest: Scrape CHO-GalR1/R2 cells into ice-cold PBS. Centrifuge at

for 5 min. -

Lysis: Resuspend pellet in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl

, pH 7.4). Homogenize using a Polytron (2 bursts, 10s). -

Membrane Isolation: Centrifuge homogenate at

for 20 min at 4°C. -

Wash: Resuspend pellet in Lysis Buffer and repeat centrifugation to remove endogenous ligands.

-

Storage: Resuspend final pellet in Binding Buffer (see below) + 10% sucrose. Snap freeze in liquid N

.-

Validation Step: Perform a BCA protein assay.[2] Target concentration: 1-3 mg/mL.

-

Radioligand Competition Binding Assay

This assay determines the

Reagents:

-

Tracer:

I-Porcine Galanin (Specific Activity ~2200 Ci/mmol). Concentration: 0.1 nM. -

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 0.5% BSA, 0.05% Bacitracin (protease inhibitor). -

Ligand: M88 (Serial dilutions:

M to

Workflow:

-

Incubation: In 96-well plates, combine:

-

50

L Membrane prep (10-20 -

50

L -

50

L M88 (varying concentrations).

-

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

-

Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters

with 5 mL ice-cold 50 mM Tris-HCl. -

Quantification: Count radioactivity in a gamma counter.

-

Analysis: Fit data to a one-site competition model:

(Where

References

-

Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.

- Land, T., et al. (1991). "Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor." International Journal of Peptide and Protein Research, 38(3), 267-272.

- Langel, U., et al. (1996). "Construction of a high affinity galanin receptor antagonist.

- Sollenberg, U., et al. (2006). "Novel galanin receptor subtype specific ligands." Neuropeptides, 40, 1-10.

-

Arvidsson, K., et al. (1994). "Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide." Biochemistry, 33, 1533-1540.

Sources

The Structural Gatekeeper: Role of the Alanine Linker in Galanin-Neuropeptide Y Chimeras

Executive Summary

The development of chimeric peptides representing the Galanin and Neuropeptide Y (NPY) families has been a pivotal strategy in deorphanizing G-protein coupled receptors (GPCRs) and elucidating the mechanisms of co-transmission in the central nervous system. This technical guide focuses on the critical structural role of the linker residue—specifically Alanine —at the interface of these chimeric constructs.

Unlike inert spacers, the linker in Galanin-NPY chimeras (such as M88 and M32) acts as a "conformational switch." The substitution of a flexible or kink-inducing residue (like Proline) with a helicogenic residue (Alanine) significantly alters the secondary structure, extending the

The Chimeric Strategy: Rationale and Architecture

The Challenge of GPCR Selectivity

Galanin and NPY are co-localized in critical brain regions (e.g., locus coeruleus, hypothalamus) and modulate overlapping physiological processes including feeding, mood, and seizure threshold. However, native peptides often suffer from rapid degradation and lack of receptor subtype selectivity.

The Chimeric Solution

Chimeric peptides fuse the pharmacophores of two distinct ligands to create high-affinity probes. The archetypal design for Gal-NPY chimeras involves:

-

N-Terminus (Address): Galanin(1-12) or (1-13). Contains the Trp2 residue essential for GalR binding.

-

Linker (Hinge): Residue 13 or 14. The structural pivot point.

-

C-Terminus (Message): NPY(25-36). Contains the

-helical motif required for Y-receptor recognition.[1]

The Alanine Linker: Mechanism of Action

The choice of linker residue is not merely about spacing; it dictates the propagation of secondary structure .

Helicity vs. The Proline Kink

The C-terminal fragment of NPY, specifically NPY(25-36), exhibits a strong propensity to form an amphipathic

-

Proline Linker (e.g., M32): Proline is a helix-breaker. In M32 [Gal(1-12)-Pro-NPY(25-36)], the Proline at position 13 introduces a sharp kink. This decouples the N-terminal Galanin fragment from the C-terminal helix, allowing the N-terminus to remain flexible and adopt a conformation favorable for GalR binding (high affinity).

-

Alanine Linker (e.g., M88): Alanine has the highest helix-forming propensity of all amino acids. In M88 [Gal(1-12)-Ala-NPY(25-36)], the Alanine at position 13 acts as a bridge, allowing the

-helix of the NPY fragment to propagate N-terminally into the Galanin sequence (residues Ser6–Gln23).

Pharmacological Consequences

The extension of the helix in Alanine-linked chimeras rigidifies the N-terminus.

-

Decreased GalR Affinity: The rigidified N-terminus in M88 is less able to adopt the induced fit required for the Galanin receptor binding pocket compared to the flexible M32.

-

Altered NPY-R Profile: The stabilized helix often enhances recognition at specific NPY receptor subtypes that require a rigid C-terminal structure.

Structural Interaction Model

Figure 1: Structural impact of Proline vs. Alanine linkers on Galanin-NPY chimeric peptide conformation and receptor binding.

Comparative Data Analysis

The following table summarizes the binding affinities of key chimeric peptides. Note the shift in affinity caused by the single residue substitution at the linker position.

| Peptide | Sequence Composition | Linker (Pos 13) | GalR1 Affinity ( | GalR2 Affinity ( | NPY Y1 Affinity ( | Structural Feature |

| M32 | Gal(1-12)-Pro-NPY(25-36) | Proline | 0.17 | 0.24 | >1000 | Helix break at Pro13; Flexible N-term |

| M88 | Gal(1-12)-Ala-NPY(25-36) | Alanine | 1.50 | 5.20 | >1000 | Continuous Helix (Ser6-Gln23) |

| M617 * | Gal(1-13)-Gln-Bradykinin | Glutamine | 0.23 | 5.71 | N/A | GalR1 Selective Agonist |

*Note: M617 is included as a reference for GalR1 selectivity using a Gln linker, though it is a Gal-Bradykinin chimera.

Experimental Protocol: Solid-Phase Synthesis of Ala-Linked Chimeras

To study these effects, high-fidelity synthesis is required. The following protocol outlines the synthesis of M88 using Fmoc chemistry, emphasizing the linker coupling step.

Materials

-

Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides.

-

Amino Acids: Standard Fmoc-protected amino acids.

-

Coupling Reagents: HBTU/HOBt or HATU (for difficult couplings).

-

Linker Residue: Fmoc-L-Ala-OH.

Synthesis Workflow

-

Resin Swelling: DCM (20 min).

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

C-Terminal Assembly (NPY Portion):

-

Couple residues 36 through 25 (Tyr-Arg-Gln-Arg-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln).

-

QC Point: Kaiser test after each coupling to ensure completeness.

-

-

Linker Coupling (The Critical Step):

-

Reagent: Fmoc-L-Ala-OH (5 eq), HBTU (4.9 eq), DIEA (10 eq).

-

Mechanism: The small side chain of Alanine allows for rapid coupling, but double coupling is recommended to ensure 100% efficiency before adding the bulky Galanin N-terminus.

-

Note: If synthesizing M32, Fmoc-Pro-OH is used here. Proline coupling often requires longer reaction times due to steric hindrance at the secondary amine.

-

-

N-Terminal Assembly (Galanin Portion):

-

Couple residues 12 through 1 (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-LL-Gly-Trp).

-

-

Cleavage & Purification:

-

Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

-

Synthesis Logic Diagram

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Galanin-NPY chimeras.

References

-

Arvidsson, K., et al. (1993). Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors. Biochemistry. Link

-

Land, T., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. European Journal of Biochemistry. Link

-

Lundström, L., et al. (2005). A Galanin Receptor Subtype 1 Specific Agonist. International Journal of Peptide Research and Therapeutics. Link

-

Pooga, M., et al. (1998). Cell penetrating PNA constructs regulate galanin receptor levels and modify pain transmission in vivo. Nature Biotechnology. Link

-

Guide to Pharmacology. M617 Ligand Page. Link

Sources

A Technical Guide to the Pharmacological Properties of Galanin(1-12)-ala-neuropeptide Y(25-36)amide (M88)

Introduction: Engineering a Bridge Between Two Neuropeptide Worlds

In the intricate landscape of neuropeptide signaling, both galanin and neuropeptide Y (NPY) stand out as pivotal regulators of a vast array of physiological processes, including feeding, pain perception, and cognitive functions.[1] Their respective receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, represent significant targets for therapeutic intervention in neurological and metabolic disorders. The development of chimeric peptides, which combine fragments of different endogenous ligands, offers a powerful strategy to explore novel pharmacological profiles and to dissect the complex interplay between different signaling systems.

This technical guide provides an in-depth examination of the pharmacological properties of the chimeric peptide Galanin(1-12)-ala-neuropeptide Y(25-36)amide, also known in the scientific literature as M88. This engineered molecule strategically fuses the N-terminal portion of galanin, crucial for its receptor recognition, with the C-terminal segment of NPY, a key determinant of its activity at Y2 receptors. An alanine residue serves as a linker, a substitution that has been shown to be critical in modulating the peptide's affinity for its target receptors when compared to similar chimeras.[2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, structural characteristics, receptor binding profile, and functional activity of M88, providing both a theoretical framework and practical, field-proven experimental methodologies.

Molecular Architecture and Synthesis

Structural Design and Rationale

The design of M88 is predicated on the distinct modular nature of galanin and NPY. The N-terminal (1-12) fragment of galanin is known to be essential for high-affinity binding to galanin receptors.[3] The C-terminal (25-36) fragment of NPY is a well-characterized agonist of the NPY Y2 receptor subtype. By covalently linking these two functional domains, M88 was created to be a bivalent ligand, capable of interacting with both galanin and NPY receptor systems.

The choice of an alanine linker at position 13 is a deliberate design feature. In a similar chimeric peptide, M32, a proline residue at this position resulted in a different receptor binding profile.[2] The solution structure of M88, as determined by two-dimensional 1H-NMR, reveals the presence of a stable alpha-helix spanning a significant portion of the peptide, from approximately Serine-6 to Glutamine-23.[2] This structural feature is believed to be crucial for its interaction with its target receptors.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of M88 is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Step-by-Step Methodology:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. This exposes the free amine for the coupling of the first amino acid. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt/DIPEA in DMF) and added to the resin. The reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test).

-

Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the M88 sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase HPLC.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Receptor Binding Profile

M88 exhibits a dualistic binding profile, interacting with both galanin and NPY receptors. However, specific quantitative binding data in the form of Ki or IC50 values for the individual receptor subtypes are not extensively reported in the available literature. The following characterization is based on competitive binding assays and comparative analyses.

Galanin Receptor Affinity

In radioligand binding studies using membranes from the rat hypothalamus, a region rich in galanin receptors, M88 was found to be equipotent with native galanin in displacing [125I]-galanin.[3] This indicates a high affinity for hypothalamic galanin receptors.

Neuropeptide Y Receptor Affinity

M88 displays a clear preference for the NPY Y2 receptor subtype over the Y1 subtype.[3]

-

Y2 Receptor-Rich Tissues (Hippocampus): In membranes prepared from the rat hippocampus, which predominantly express Y2 receptors, M88 shows a higher affinity compared to its affinity in Y1-rich tissues. However, it is still significantly less potent than native NPY, with reports indicating a 15- to 125-fold lower potency.[3]

-

Y1 Receptor-Rich Tissues (Cerebral Cortex): In membranes from the rat cerebral cortex, an area with a high density of Y1 receptors, M88 is a weak competitor for [3H]-NPY binding, being 90- to 440-fold less potent than NPY.[3]

The N-terminal galanin(1-12) portion of M88 is thought to sterically facilitate the correct conformation of the C-terminal NPY(25-36) segment for recognition and binding to the Y2 receptor.[3]

Table 1: Summary of Receptor Binding Characteristics of M88

| Receptor Family | Tissue/Preparation | Relative Affinity | Reference |

| Galanin | Rat Hypothalamus | Equipotent to Galanin | [3] |

| NPY Y2 | Rat Hippocampus | 15-125x lower than NPY | [3] |

| NPY Y1 | Rat Cerebral Cortex | 90-440x lower than NPY | [3] |

Functional Activity and Signal Transduction

The functional consequences of M88 binding to its target receptors have been investigated in several in vitro bioassays.

Galanin Receptor Agonism

M88 acts as a full agonist at galanin receptors. In the isolated rat jejunum preparation, M88 mimics the contractile effect of galanin, further confirming its high affinity and agonistic properties at these receptors.[3]

The specific downstream signaling pathways activated by M88 at galanin receptors have not been explicitly detailed. However, galanin receptors are known to signal through different G-protein subtypes. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[5]

Neuropeptide Y Receptor Agonism

M88 demonstrates potent and selective agonist activity at NPY Y2 receptors.

-

Rat Vas Deferens Bioassay: In the electrically stimulated rat vas deferens, a classic model for studying Y2 receptor function, M88 evokes a concentration-dependent suppression of twitch contractions.[6] In this assay, M88 is approximately equipotent with native NPY.[6]

-

Guinea-Pig Caval Vein Bioassay: In the guinea-pig caval vein, a preparation enriched in Y1 receptors, M88 shows very weak activity, inducing only a slight contraction at very high concentrations (≥ 0.3 µM).[3]

While the direct signaling effects of M88 at NPY receptors have not been elucidated, the Y2 receptor is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

Experimental Protocol: Rat Vas Deferens Bioassay for NPY Y2 Receptor Activity

This protocol assesses the ability of M88 to inhibit neurally-mediated contractions of the rat vas deferens, a functional response mediated by presynaptic Y2 receptors.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Henseleit solution

-

Organ bath with stimulating electrodes

-

Isotonic transducer and data acquisition system

-

M88 and NPY stock solutions

Step-by-Step Methodology:

-

Tissue Preparation: A rat is euthanized, and the vasa deferentia are carefully dissected and cleaned of surrounding connective tissue.

-

Organ Bath Mounting: Each vas deferens is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. The tissue is connected to an isotonic transducer under a resting tension of 0.5 g.

-

Equilibration and Stimulation: The tissue is allowed to equilibrate for at least 60 minutes. Electrical field stimulation is then applied (e.g., 0.1 Hz, 2 ms pulse duration, supramaximal voltage) to induce regular twitch contractions.

-

Cumulative Concentration-Response Curve: Once stable twitch responses are obtained, cumulative concentrations of M88 or NPY are added to the organ bath. The inhibitory effect on the twitch amplitude is recorded for each concentration.

-

Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration, and a concentration-response curve is plotted to determine the EC50 value.

Diagram 1: Experimental Workflow for Rat Vas Deferens Bioassay

Caption: Workflow for assessing NPY Y2 receptor agonism of M88.

In Vivo Pharmacological Properties: An Unexplored Frontier

Despite the well-characterized in vitro pharmacological profile of M88, there is a notable absence of published in vivo studies investigating its effects on physiological or behavioral endpoints. The dual agonism at both galanin and NPY Y2 receptors suggests that M88 could have complex and potentially synergistic effects on processes such as:

-

Feeding and Metabolism: Both galanin and NPY are potent orexigenic peptides.

-

Pain Modulation: Galanin and NPY signaling pathways are implicated in the modulation of nociceptive transmission.

-

Cognition and Memory: Both neuropeptide systems play roles in learning and memory processes.[1]

Future in vivo studies are warranted to explore the therapeutic potential of this chimeric peptide in animal models of metabolic disorders, chronic pain, and cognitive impairment.

Conclusion and Future Directions

Galanin(1-12)-ala-neuropeptide Y(25-36)amide (M88) is a rationally designed chimeric peptide that effectively bridges the signaling worlds of galanin and neuropeptide Y. Its high affinity for galanin receptors and potent, selective agonism at NPY Y2 receptors make it a valuable pharmacological tool for investigating the functional interplay between these two important neuropeptide systems.

The substitution of alanine for proline at the linker position significantly influences its binding profile, highlighting the sensitivity of receptor recognition to subtle structural changes. While its in vitro pharmacology is well-defined, the lack of in vivo data represents a significant knowledge gap. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic properties of M88 in vivo to unlock its potential as a therapeutic lead for a range of neurological and metabolic conditions.

Diagram 2: M88 Receptor Interaction and Signaling Overview